molecular formula C6H6ClN B098176 2-Chloro-5-methylpyridine CAS No. 18368-64-4

2-Chloro-5-methylpyridine

Cat. No.: B098176
CAS No.: 18368-64-4
M. Wt: 127.57 g/mol
InChI Key: VXLYOURCUVQYLN-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H6ClN. It is a clear light yellow to straw-yellow liquid with a molecular weight of 127.57 g/mol . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Continuous Flow Method: This method involves mixing a pyridine oxide-organic nitrogen base homogeneous solution with a chlorinating agent solution to obtain a salifying solution.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-methylpyridine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLYOURCUVQYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342396
Record name 2-Chloro-5-methylpyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-64-4
Record name 2-Chloro-5-methylpyridine
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Record name 2-Chloro-5-methyl-pyridine
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Record name 2-Chloro-5-methylpyridine
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Record name 2-chloro-5-methyl-pyridine
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Synthesis routes and methods

Procedure details

The present invention relates to the preparation of 5-aminomethyl-2-chloropyridines by reacting a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine with substituted amines. The mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine is obtained by chlorination of 5-methyl-2-chloropyridine.
[Compound]
Name
5-aminomethyl-2-chloropyridines
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substituted amines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Chloro-5-methylpyridine?

A1: this compound has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol.

Q2: What are the common synthetic routes to this compound?

A2: Several methods have been reported for the synthesis of this compound. Some of the common approaches include:

  • Chlorination of 3-Methylpyridine-N-oxide: This method utilizes various chlorinating agents like phosphoryl chloride [], N,N-diethyl dichlorophosphoramide, dichloromethylene dimethylimmonium chloride, o-phthaloyl chloride, trifluoromethylsulfonyl chloride, and phosgene [].
  • Reaction of 2-amino-5-methylpyridine with Nitrous Acid: This method involves the diazotization of 2-amino-5-methylpyridine followed by chlorination in the presence of cuprous chloride [, ].
  • Reaction of Acetanilide with Phosphoryl Chloride: This method utilizes acetanilide as the starting material and reacts it with phosphoryl chloride in the presence of dimethylformamide [].
  • Direct Chlorination of 3-Methylpyridine: This method involves the reaction of 3-Methylpyridine with chlorine gas in the presence of palladium chloride [].

Q3: What are the challenges associated with synthesizing this compound?

A3: One of the main challenges is the formation of isomers, specifically 2-chloro-3-methylpyridine, during the synthesis from 3-methylpyridine-N-oxide [, , ]. Effective separation techniques are crucial to obtain high-purity this compound.

Q4: How can this compound be isolated from its isomer, 2-chloro-3-methylpyridine?

A4: An effective isolation method involves converting this compound into its copper(II) complex [, ]. The complex can be readily separated and subsequently hydrolyzed to obtain high-purity this compound.

Q5: What are the main applications of this compound?

A5: this compound is primarily used as a building block for synthesizing various compounds, including:

  • Pesticides: It serves as a precursor for several commercial insecticides, like imidacloprid [] and thiacloprid [].
  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including α-nornicotine derivatives [] and protein kinase ERK2 inhibitors [].
  • Other Applications: It is also used in the preparation of aroylthioureas with fungicidal and plant growth regulatory activities [].

Q6: Can you elaborate on the role of this compound in the synthesis of imidacloprid?

A6: this compound is a crucial starting material in the synthesis of imidacloprid. It is first converted to 2-chloro-5-chloromethylpyridine, which then reacts with ethylenediamine and further reacts with nitroguanidine to yield imidacloprid [].

Q7: What kind of biological activities have been reported for this compound derivatives?

A7: this compound derivatives have shown potential in various biological activities, including:

  • Herbicidal Activity: (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, derived from this compound, have demonstrated promising herbicidal activity against rape (Brassica napus) [].
  • Fungicidal Activity: Aroylthiourea derivatives containing this compound moiety exhibit fungicidal activity [].
  • Plant Growth Regulation: Some aroylthiourea derivatives of this compound also display plant growth regulatory properties [].

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